molecular formula C20H19N5Na2O6 B1139285 Pemetrexed disodium CAS No. 150399-23-8

Pemetrexed disodium

Numéro de catalogue: B1139285
Numéro CAS: 150399-23-8
Poids moléculaire: 471.4 g/mol
Clé InChI: NYDXNILOWQXUOF-GXKRWWSZSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of pemetrexed disodium involves the synthesis of pemetrexed diacid, which is a key intermediate. The diacid is then converted to the disodium salt. The synthetic route typically involves the following steps:

Industrial Production Methods: The industrial production of this compound involves the optimization of the preparation process to ensure high purity and yield. The process includes:

Analyse Des Réactions Chimiques

Types of Reactions: Pemetrexed disodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation Reactions: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution Reactions: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products Formed:

Applications De Recherche Scientifique

Clinical Applications

Pemetrexed disodium is primarily utilized in the following contexts:

  • Malignant Pleural Mesothelioma :
    • Approved in combination with cisplatin as a first-line treatment for patients unable to undergo surgery .
    • Studies indicate that this combination significantly improves survival rates compared to cisplatin alone (median survival: 12.1 months vs. 9.3 months) .
  • Non-Small Cell Lung Cancer :
    • Initially approved for second-line treatment and later as a first-line therapy when combined with cisplatin or pembrolizumab .
    • Not recommended for squamous cell carcinoma histology due to reduced efficacy .
  • Other Cancers :
    • Research is ongoing into its efficacy against various solid tumors, including breast, colorectal, pancreatic, gastric, bladder, cervix, and head and neck cancers .

Case Studies and Clinical Trials

Numerous clinical trials have evaluated the effectiveness of this compound across different cancer types. Here are some notable findings:

  • Head and Neck Cancer :
    A phase II trial involving 35 patients with recurrent locally advanced squamous cell carcinoma showed a 26.5% objective response rate with a median response duration of 5.6 months .
  • Combination Therapies :
    Ongoing studies are exploring pemetrexed's potential in combination with other chemotherapeutic agents. For instance, combining pemetrexed with cisplatin and vitamin supplementation has shown promise in enhancing survival rates in patients with good performance status .

Safety Profile

While this compound is generally well-tolerated, it can cause dose-limiting toxicities such as myelosuppression. The addition of folic acid and vitamin B12 supplementation has been shown to mitigate these effects while preserving antitumor activity .

Current Research Directions

Research continues to expand the applications of this compound:

  • Ongoing Trials : Current phase III trials are assessing its efficacy in mesothelioma and non-small cell lung cancer, with future studies planned for other malignancies .
  • Exploration of New Combinations : Investigations into novel combinations with immunotherapies and targeted therapies are underway to enhance treatment outcomes .

Mécanisme D'action

Pemetrexed disodium is compared with other folate analogs, such as:

Uniqueness of this compound: this compound is unique due to its multi-targeted approach, inhibiting multiple enzymes involved in folate metabolism. This broad-spectrum activity makes it effective against a variety of solid tumors .

Activité Biologique

Pemetrexed disodium, marketed under the brand name Alimta, is a multi-targeted antifolate chemotherapeutic agent primarily used in the treatment of various malignancies, particularly non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. This article delves into the biological activity of this compound, exploring its mechanisms of action, clinical efficacy, toxicity profiles, and relevant case studies.

This compound functions by inhibiting several folate-dependent enzymes involved in nucleotide synthesis. Its primary targets include:

  • Thymidylate Synthase (TS) : Critical for DNA synthesis.
  • Dihydrofolate Reductase (DHFR) : Involved in the reduction of dihydrofolate to tetrahydrofolate, essential for DNA and RNA synthesis.
  • Glycinamide Ribonucleotide Formyltransferase (GARFT) : Plays a role in purine synthesis.
  • Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) : Also involved in purine metabolism.

By inhibiting these enzymes, pemetrexed disrupts the synthesis of both purine and pyrimidine nucleotides, leading to impaired DNA replication and cell proliferation, particularly in rapidly dividing cancer cells .

Clinical Efficacy

Pemetrexed has demonstrated significant clinical activity across various solid tumors. Below is a summary table of its efficacy in different cancer types:

Cancer Type Response Rate Median Overall Survival Notable Findings
Non-Small Cell Lung Cancer30-40%10.9 monthsEffective as monotherapy and in combination with cisplatin .
Malignant Pleural Mesothelioma41%12.1 monthsApproved for use based on Phase III trial results .
Squamous Cell Carcinoma of Head/Neck26.5%6.4 monthsNotable for managing hematological toxicities with supplementation .
Colorectal CancerVaries8-12 monthsShows promise in combination therapies .

Case Studies

  • Non-Small Cell Lung Cancer : In a pivotal Phase III trial, pemetrexed combined with cisplatin showed improved overall survival compared to cisplatin alone (12.1 vs. 9.3 months) in patients with nonsquamous NSCLC .
  • Malignant Pleural Mesothelioma : A study involving 448 patients reported a median survival of 12.1 months with pemetrexed and cisplatin compared to 9.3 months with cisplatin alone, establishing pemetrexed as a standard treatment option .
  • Head and Neck Cancer : A Phase II study revealed that pemetrexed administered at 500 mg/m² resulted in a response rate of 26.5% among patients with recurrent locally advanced disease .

Toxicity Profile

The most common side effects associated with this compound include:

  • Myelosuppression : Neutropenia is the primary dose-limiting toxicity, often necessitating dose adjustments or delays in treatment.
  • Gastrointestinal Toxicities : Nausea, vomiting, and mucositis are prevalent but manageable.
  • Supplementation Benefits : Preclinical studies indicate that dietary folate can mitigate some toxic effects while maintaining antitumor efficacy .

Research Findings

Recent studies have reinforced the importance of folic acid and vitamin B12 supplementation during pemetrexed therapy to reduce hematological toxicities without compromising therapeutic outcomes. This approach has become standard practice in ongoing clinical trials .

Q & A

Q. Basic: What is the molecular mechanism of Pemetrexed disodium in inhibiting cancer cell proliferation?

This compound primarily targets three folate-dependent enzymes: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). Inhibition of TS disrupts thymidine synthesis (essential for DNA replication), while DHFR blockade depletes tetrahydrofolate (a coenzyme for purine/pyrimidine synthesis). GARFT inhibition further impedes purine synthesis. Collectively, this disrupts DNA/RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. Researchers validate these mechanisms using enzyme activity assays, metabolomic profiling, and cell viability tests in models like A549 (KRAS-mutant) and PC9 (EGFR-mutant) lung cancer cells .

Q. Basic: What analytical techniques confirm the structural integrity of this compound?

Structural verification employs 1H-NMR for proton environment analysis, IR spectroscopy for functional group identification, and powder X-ray diffraction (PXRD) to distinguish polymorphic forms. For purity, HPLC-UV methods (validated per ICH guidelines) quantify 13 potential impurities, including process-related byproducts and degradation products. These methods use C18 columns with gradient elution (e.g., 0.1% trifluoroacetic acid and acetonitrile) and UV detection at 230 nm .

Q. Advanced: How to design experiments assessing this compound’s efficacy in lung cancer subtypes with genetic mutations?

In vitro models : Use isogenic cell lines (e.g., KRAS-mutant A549 vs. wild-type) to compare drug sensitivity via IC50 determination (MTT assays) and apoptosis markers (flow cytometry).

Transcriptomic profiling : RNA-seq or qPCR to assess downstream gene expression changes (e.g., TP53, BCL-2).

In vivo validation : Xenograft models with genetic knockdown/overexpression to isolate mutation-specific effects.

Clinical correlation : Retrospective analysis of patient subgroups in trials (e.g., EGFR exon 19 deletions) to evaluate progression-free survival (PFS) .

Q. Advanced: How to resolve contradictions in pH-dependent stability studies of this compound?

Conflicting pH stability data (e.g., vs. 6) require:

  • Controlled kinetic studies : Measure degradation products (via HPLC) under varying pH (3–9) and temperatures (25°C–40°C).
  • Buffer selection : Use pharmacopeial buffers (e.g., phosphate, citrate) to avoid confounding ion effects.
  • Statistical modeling : Apply Arrhenius equations to extrapolate shelf-life under different storage conditions. notes pH changes in clinical formulations (0.9% NaCl, 5% glucose) remain stable ≤6 hours post-reconstitution, emphasizing real-time stability testing .

Q. Advanced: How are polymorphic forms of this compound characterized, and what are their formulation implications?

PXRD identifies polymorphs by distinct diffraction patterns (e.g., 2θ = 5°–40°). Thermogravimetric analysis (TGA) differentiates hydrates (e.g., heptahydrate vs. anhydrous). Anhydrous forms (471.38 g/mol) may exhibit higher solubility than hydrates (597.49 g/mol), impacting bioavailability. Preformulation studies must assess polymorphic stability under humidity/temperature stress to ensure batch consistency .

Q. Advanced: What strategies identify process-related impurities in this compound synthesis?

Impurity synthesis involves:

  • Retrosynthetic analysis : Trace intermediates (e.g., diethyl L-glutamate) to identify potential byproducts.
  • 2D-NMR and HRMS : Elucidate structures of impurities (e.g., oxidation products at the pyrrolopyrimidine moiety).
  • HPLC spiking : Co-inject synthesized impurities with the drug to confirm retention times. This enables quality control during large-scale production .

Q. Basic: What pharmacopeial standards govern this compound purity, and how are they validated?

USP standards mandate 97.5%–102.0% purity (anhydrous basis). Validation includes:

  • Forced degradation studies : Acid/alkali hydrolysis, oxidation (H2O2), and photolysis to simulate stability.
  • Specificity testing : Resolve peaks for impurities/degradants from the main compound.
  • Linearity/accuracy : Spike recovery experiments (80%–120% of target concentration) with R² ≥0.99 .

Q. Advanced: How do electrochemical properties influence this compound detection in pharmacokinetic studies?

Cyclic voltammetry (CV) reveals pH-dependent oxidation peaks (e.g., Ep = 0.8 V at pH 7.4). Square-wave voltammetry (SWV) enhances sensitivity for urine/serum quantification (LOD ~0.1 µM). Electrode modification (e.g., carbon nanotubes) improves selectivity against interferents like ascorbic acid .

Q. Advanced: What considerations are critical when combining this compound with immune checkpoint inhibitors in trials?

  • Sequencing : Preclinical data suggest pemetrexed may enhance tumor immunogenicity; administer before anti-PD-1/PD-L1 agents.
  • Toxicity monitoring : Overlapping adverse effects (e.g., pneumonitis) require frequent CT imaging and pulmonary function tests.
  • Biomarker integration : Assess PD-L1 expression and tumor mutational burden (TMB) to stratify responders .

Q. Advanced: How to address molecular weight discrepancies in this compound reporting?

Discrepancies arise from hydration states:

  • Anhydrous form : C20H19N5Na2O6 (MW 471.38 g/mol).
  • Heptahydrate : C20H19N5Na2O6·7H2O (MW 597.49 g/mol).
    Researchers must specify the form in experimental protocols and adjust molar calculations accordingly. PXRD and TGA confirm hydration status .

Propriétés

Numéro CAS

150399-23-8

Formule moléculaire

C20H19N5Na2O6

Poids moléculaire

471.4 g/mol

Nom IUPAC

disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m0../s1

Clé InChI

NYDXNILOWQXUOF-GXKRWWSZSA-L

SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

SMILES isomérique

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

SMILES canonique

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Synonymes

LY-231514

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.